molecular formula C10H8BrN3 B2643634 5-(4-Bromophenyl)pyrimidin-4-amine CAS No. 56239-14-6

5-(4-Bromophenyl)pyrimidin-4-amine

Cat. No.: B2643634
CAS No.: 56239-14-6
M. Wt: 250.099
InChI Key: FIQNUYRCFKNZGR-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H8BrN3 It is a pyrimidine derivative, characterized by the presence of a bromophenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyrimidin-4-amine typically involves the reaction of 4-bromoaniline with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4-bromoaniline reacts with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with the bromophenyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl or alkyl-substituted pyrimidine derivative .

Scientific Research Applications

5-(4-Bromophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-6-chloropyrimidin-4-amine: Similar structure but with an additional chlorine atom.

    5-(4-Bromophenyl)-2,4-diaminopyrimidine: Contains an additional amino group on the pyrimidine ring.

    4-(4-Bromophenyl)pyrimidine: Lacks the amino group at the 4-position

Uniqueness

5-(4-Bromophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity in coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(4-bromophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNUYRCFKNZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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